2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione is a complex organic compound that features a boronate ester and a thiazolidine-1,1-dione moiety
Mechanism of Action
Tetramethyl-1,3,2-dioxaborolane
This is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form carbon-carbon bonds with various organic compounds, which is a key step in the synthesis of many complex organic molecules .
Thiazolidine Dioxide
Thiazolidines are heterocyclic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The dioxide indicates the presence of two oxygen atoms. Thiazolidines are found in various biologically active compounds and are used in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The thiazolidine-1,1-dione moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronate ester moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronate ester with applications in organic synthesis and materials science.
Uniqueness
What sets 2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione apart is its combination of a boronate ester and a thiazolidine-1,1-dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .
Properties
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)14-8-5-7-13(11-14)12-18-9-6-10-23(18,19)20/h5,7-8,11H,6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZNHXVKGCNMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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